1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Description

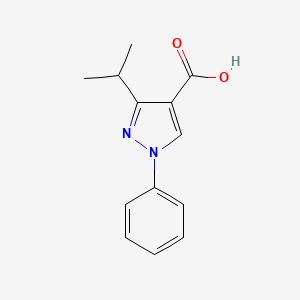

1-Phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a phenyl group at position 1, an isopropyl (propan-2-yl) group at position 3, and a carboxylic acid moiety at position 4. The compound’s structure enables diverse interactions with biological targets due to the electron-withdrawing carboxylic acid group and hydrophobic substituents (phenyl and isopropyl), which influence solubility and binding affinity .

Properties

IUPAC Name |

1-phenyl-3-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9(2)12-11(13(16)17)8-15(14-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKAZVYDPUIIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of substituted pyrazole-4-carboxylic acids, including 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, typically involves multi-step organic transformations centered around the construction of the pyrazole ring, introduction of substituents, and installation of the carboxylic acid group. Common approaches involve:

- Cyclization of hydrazines or hydrazones with 1,3-dicarbonyl compounds or their equivalents.

- Subsequent functional group transformations to install or modify substituents.

- Hydrolysis or oxidation steps to convert esters or other precursors into the carboxylic acid.

Specific Preparation Methods

Cyclization Using Hydrazines and β-Dicarbonyl Compounds

A classical route for pyrazole synthesis involves the condensation of hydrazines with β-dicarbonyl compounds or their derivatives (e.g., furandiones, maleic esters). For example, hydrazine derivatives react with cyclic or acyclic diketones or esters to form the pyrazole ring with substitution at the 1- and 3-positions.

In a related example, 1H-pyrazole-3-carboxylic acids have been synthesized via reaction of furandione with substituted arylhydrazines, yielding pyrazole carboxylic acids with various substituents on the nitrogen and carbon atoms.

The reaction conditions typically involve refluxing in suitable solvents (ethanol, toluene), sometimes under basic or acidic catalysis, with purification by crystallization or chromatography.

Use of Maleic Acid Diesters and Hydrazinopyridines

Though focused on pyridyl pyrazolidinone carboxylic esters, a related method involves the reaction of hydrazinopyridines with maleic acid diesters under alkaline conditions catalyzed by copper or nickel complexes. This method affords pyrazolidinone carboxylic esters in high yield, which can be further transformed into pyrazole carboxylic acids.

The catalyst selection (e.g., Cu(PPh3)2Cl, Ni(L1)Cl2) and reaction conditions (temperature, time) are optimized for better yield and purity.

This method emphasizes environmentally friendly protocols by avoiding harsh reagents and enabling recycling of by-products.

Hydrolysis of Pyrazole-4-Carboxylic Esters

Many pyrazole-4-carboxylic acids are obtained by hydrolysis of their ester precursors. For example, pyrazole-4-carboxylic acid esters can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

A patent describes hydrolysis of 1H-pyrazole-5-carboxylic acid esters under basic conditions to obtain the acid, followed by acyl halide formation and amidation steps.

Hydrolysis under basic conditions is preferred for higher yields and environmental benefits, avoiding the use of acid-binding agents.

Formation of Acid Chlorides and Subsequent Amidation

For derivatives involving amide formation, the carboxylic acid is converted into the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride. The acid chloride then reacts with amines to form amides.

Summary of Preparation Steps for this compound

| Step | Description | Typical Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of substituted hydrazine or hydrazone precursors | Purification by crystallization | Precursor preparation |

| 2 | Cyclization with β-dicarbonyl compounds or esters (e.g., ethyl pyruvate) | Reflux in ethanol or toluene, basic or acidic catalysis | Forms pyrazole ring with substituents at N1 and C3 |

| 3 | Hydrolysis of ester group to carboxylic acid | Basic hydrolysis (NaOH, KOH) or acidic hydrolysis (HCl) | Conversion of ester to acid |

| 4 | Purification of this compound | Recrystallization or chromatography | Final product isolation |

Research Findings and Data

The compound this compound has been characterized structurally by SMILES and InChI identifiers, confirming the substitution pattern.

Predicted collision cross-section (CCS) data for various adducts of the compound have been reported, useful for mass spectrometry analysis:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 231.11281 | 152.1 |

| [M+Na]+ | 253.09475 | 164.3 |

| [M+NH4]+ | 248.13935 | 158.9 |

| [M+K]+ | 269.06869 | 161.0 |

| [M-H]- | 229.09825 | 153.5 |

These data support the identification and purity assessment of the compound in analytical settings.

Notes on Environmental and Process Efficiency

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and oxidized derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Biological Activities

Research indicates that 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid exhibits various biological activities, including:

- Anti-inflammatory Effects: Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs.

- Antioxidant Properties: The presence of phenyl groups in the structure may contribute to antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.

Scientific Research Applications

-

Medicinal Chemistry:

- The compound's structure allows it to act as a scaffold for the design of new pharmaceuticals targeting specific receptors or enzymes involved in disease mechanisms.

- Research has focused on its potential as an anti-cancer agent, leveraging its ability to modulate cell signaling pathways.

-

Agricultural Chemistry:

- The compound may be explored for use as a pesticide or herbicide due to its biological activity against certain pests and pathogens.

- Its efficacy in plant protection can be enhanced through chemical modifications.

-

Material Science:

- The unique chemical structure can be utilized in creating novel materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate anti-inflammatory effects | Demonstrated significant reduction in inflammation markers in animal models. |

| Study B | Evaluate antioxidant activity | Showed potential to scavenge free radicals effectively compared to standard antioxidants. |

| Study C | Assess agricultural applications | Found effective against common agricultural pests, suggesting potential as a biopesticide. |

Mechanism of Action

The mechanism of action of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

1-Phenyl-3-(Thiophen-3-yl)-1H-Pyrazole-4-Carboxylic Acid

- Structural Difference : Replaces isopropyl with a thiophene ring.

- Activity : Derivatives demonstrated anticancer activity against HeLa and MCF-7 cell lines, with IC₅₀ values ranging from 12–45 μM .

- Key Finding : Thiophene enhances π-π stacking with cellular targets, improving cytotoxicity compared to aliphatic substituents .

1-Phenyl-3-(p-Tolyl)-1H-Pyrazole-4-Carboxamide

- Structural Difference : Substitutes isopropyl with p-tolyl (methylphenyl) and replaces carboxylic acid with an amide.

- Activity : Inhibited cytochrome P450 CYP121A1 (Mycobacterium tuberculosis enzyme) with moderate efficacy (Ki ~ 5–10 μM) .

- Key Finding : The amide group facilitates hydrogen bonding with enzyme active sites, while p-tolyl improves hydrophobic interactions .

Substituent Variations at Position 1

1-Benzoyl-3-Phenyl-1H-Pyrazole-4-Carbaldehyde

- Structural Difference : Replaces phenyl with benzoyl and substitutes carboxylic acid with a carbaldehyde.

- Activity : Exhibited antioxidant (IC₅₀ = 18–32 μM in DPPH assay) and anti-inflammatory (70–85% inhibition in carrageenan-induced edema) effects .

- Key Finding : Electron-donating groups (e.g., para-methoxy) on the benzoyl ring enhance radical scavenging activity .

1-(4-Fluorophenyl)-3-(Propan-2-yl)-1H-Pyrazole-4-Carboxylic Acid

- Structural Difference : Substitutes phenyl with fluorophenyl.

- Activity: Not explicitly reported, but fluorination typically enhances metabolic stability and bioavailability compared to non-fluorinated analogs .

Modifications at Position 4

4-(Allyloxy)-1-Phenyl-1H-Pyrazole-3-Carboxylic Acid

- Structural Difference : Adds an allyloxy group adjacent to the carboxylic acid.

1-Phenyl-3-(4-(Prop-2-yn-1-yloxy)-Phenyl)-1H-Pyrazole-4-Carbaldehyde

- Structural Difference : Replaces carboxylic acid with carbaldehyde and introduces a propargyloxy group.

- Activity: Demonstrated antimicrobial activity (MIC = 8–16 μg/mL against S.

Comparative Data Table

Key Research Findings

Substituent Effects :

- Position 3 : Bulky groups (e.g., isopropyl, p-tolyl) enhance hydrophobic interactions, while aromatic rings (thiophene) improve π-π stacking .

- Position 1 : Fluorophenyl increases metabolic stability, whereas benzoyl derivatives shift activity toward antioxidant effects .

- Position 4 : Carboxylic acid is critical for enzyme inhibition (e.g., cyclooxygenase), while carbaldehyde or allyloxy groups modify solubility and target engagement .

Biological Activities :

Biological Activity

1-Phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1003577-72-7) is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

The chemical formula of this compound is C13H14N2O2, with a molecular weight of 230.27 g/mol. The structure includes a phenyl group and a propan-2-yl substituent on the pyrazole ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C13H14N2O2 |

| Molecular Weight | 230.27 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 43141369 |

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Antiproliferative Effects : Research indicates that compounds containing the pyrazole scaffold can exhibit antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit the proliferation of human tumor cell lines such as HeLa and HCT116 .

- Anti-inflammatory Properties : There is emerging evidence that pyrazole derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have examined the biological activity of pyrazole derivatives, including this compound:

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of various pyrazole derivatives. The results indicated that this compound exhibited significant cytotoxicity against cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit CDK activity. The findings revealed that it could selectively inhibit CDK2 with an IC50 value in the low micromolar range, suggesting its potential use in cancer therapy targeting cell cycle dysregulation .

Study 3: Anti-inflammatory Effects

Research has shown that derivatives similar to this compound can reduce inflammation in animal models by downregulating the expression of inflammatory markers. This suggests a dual role in both cancer treatment and inflammatory conditions .

Q & A

Q. What are the optimized synthetic routes for 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (a structural analog) is synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by basic hydrolysis . Key variables affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst optimization : Pd(PPh₃)₄ or Cu catalysts improve cross-coupling efficiency for substituted pyrazoles .

- Temperature control : Reactions conducted at 80–100°C minimize side products.

Yield improvements (>75%) are achievable by iterative purification via column chromatography or recrystallization .

Q. How is the structural characterization of this compound validated, and what analytical techniques are essential?

Methodological Answer: Structural validation requires a multi-technique approach:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths and angles (e.g., pyrazole ring planarity, dihedral angles with substituents) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., phenyl vs. isopropyl group positions). For analogs, ¹H NMR typically shows aromatic protons at δ 7.2–8.1 ppm and isopropyl methyl groups at δ 1.2–1.4 ppm .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 245.1294 for C₁₃H₁₄N₂O₂) .

Q. What preliminary pharmacological screening methods are recommended for assessing bioactivity?

Methodological Answer: Initial screening should prioritize:

- Enzyme inhibition assays : Target enzymes (e.g., COX-2, kinases) using fluorescence-based or colorimetric methods (IC₅₀ determination) .

- Antimicrobial testing : Disc diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are critical for reproducibility.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted biological activity?

Methodological Answer: Discrepancies between experimental and theoretical bioactivity often arise from conformational flexibility or off-target interactions. To address this:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions (e.g., binding to COX-2 active site). Compare binding energies (ΔG) across substituent variants .

- Molecular dynamics (MD) simulations : GROMACS or AMBER can simulate ligand stability in binding pockets over 50–100 ns trajectories .

- QSAR modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity. For pyrazole analogs, electron-withdrawing groups often enhance enzyme inhibition .

Q. What experimental design strategies optimize regioselectivity in pyrazole functionalization?

Methodological Answer: Regioselectivity challenges in introducing substituents (e.g., at N1 vs. C3 positions) can be mitigated via:

- Protecting group strategies : Use Boc or Fmoc groups to block reactive sites during cross-coupling .

- Metal-mediated catalysis : Pd-catalyzed Suzuki-Miyaura reactions favor aryl coupling at C4, while Cu(I) catalysts enhance alkyne additions at C5 .

- Solvent polarity tuning : Low-polarity solvents (toluene) favor kinetic control, while DMF promotes thermodynamic products .

Q. How can spectroscopic data contradictions (e.g., unexpected NMR splitting) be systematically analyzed?

Methodological Answer: Unexpected splitting patterns may arise from dynamic processes or impurities. Resolution steps include:

- Variable-temperature NMR : Detect rotational barriers (e.g., restricted rotation of isopropyl groups) by observing coalescence temperatures .

- 2D NMR (COSY, NOESY) : Identify scalar coupling networks or spatial proximities between protons .

- High-resolution mass spectrometry (HRMS) : Rule out impurities by confirming molecular ion purity .

Q. What advanced techniques validate intermolecular interactions in crystal packing?

Methodological Answer: SCXRD combined with Hirshfeld surface analysis quantifies non-covalent interactions:

- Hydrogen bonding : O–H···O/N interactions dominate in carboxylic acid derivatives (d ≈ 2.6–2.8 Å) .

- π-π stacking : Face-to-edge interactions between phenyl rings (centroid distances 3.8–4.2 Å) stabilize layered structures .

- Van der Waals contacts : Isopropyl groups contribute to hydrophobic packing (C–H···C interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.